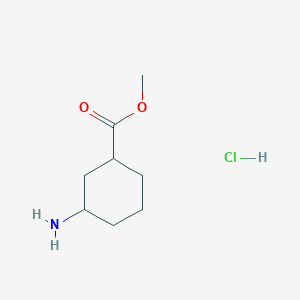

Methyl 3-aminocyclohexanecarboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 3-aminocyclohexanecarboxylate hydrochloride” is a chemical compound that is used as a catalyst in pharmaceutical research . It is also known as “methyl 3-aminocyclohexane-1-carboxylate hydrochloride” and "(1R,3S)-Methyl 3-aminocyclohexanecarboxylate hydrochloride" .

Molecular Structure Analysis

The molecular formula of “Methyl 3-aminocyclohexanecarboxylate hydrochloride” is C8H16ClNO2 . The InChI (International Chemical Identifier) string isInChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H . The Canonical SMILES (Simplified Molecular Input Line Entry System) string is COC(=O)C1CCCC(C1)N.Cl . Physical And Chemical Properties Analysis

The molecular weight of “Methyl 3-aminocyclohexanecarboxylate hydrochloride” is 193.67 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .Scientific Research Applications

Novel Hydroxylation Strategy

A study introduced a novel method for the hydroxylation of trans-2-aminocyclohexenecarboxylic acid, demonstrating a simple and innovative approach for introducing an extra hydroxy group into aminocyclohexanecarboxylic acid via stereoselective epoxidation and regioselective opening of the oxirane ring. This process permits the preparation of enantiomerically pure hydroxylated amino acids, indicating potential applications in asymmetric synthesis and the production of stereochemically complex molecules (Kiss, Forró, & Fülöp, 2006).

Synthesis of Radiotracers

The production of L-[Methyl-(11C)]Methionine ([11C]MET), labelled with carbon-11, used as a radiotracer for PET diagnostics of brain tumors, demonstrates the relevance of methyl 3-aminocyclohexanecarboxylate hydrochloride in medical imaging. The study outlined a method to achieve high enantiomeric purity of [11C]MET, underscoring its importance in clinical applications (Gomzina & Kuznetsova, 2011).

Anti-inflammatory Activity

Research into the anti-inflammatory activity of synthesized compounds derived from methyl 2-amino-4-chlorobenzoate, potentially involving methyl 3-aminocyclohexanecarboxylate hydrochloride, has shown promising results. The synthesized compounds exhibited higher anti-inflammatory activity compared to standard drugs, indicating their potential as new anti-inflammatory agents (Osarodion, 2020).

Antimicrobial Activity

A study involving the synthesis of new heterocyclic compounds, potentially linked to methyl 3-aminocyclohexanecarboxylate hydrochloride, highlighted their antimicrobial properties. These compounds showed strong antimicrobial activities against various pathogens, suggesting their use in developing new antimicrobial drugs (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Synthesis of Chiral Macrocyclic Compounds

The synthesis of chiral sexidentate pendant-arm macropolycyclic polyamino acid showcases the application of methyl 3-aminocyclohexanecarboxylate hydrochloride in creating complex chiral structures. This research has implications for the development of novel chiral ligands and catalysts (Wei, Hambley, Lawrance, & Maeder, 2002).

Future Directions

“Methyl 3-aminocyclohexanecarboxylate hydrochloride” is used in scientific research, particularly in pharmaceutical research . It has diverse applications, such as drug synthesis and organic chemistry studies, thanks to its unique structural properties and reactivity. Therefore, it has the potential for breakthroughs in these fields.

properties

IUPAC Name |

methyl 3-aminocyclohexane-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFXENVWECZJBF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCC(C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50529014 |

Source

|

| Record name | Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-aminocyclohexanecarboxylate hydrochloride | |

CAS RN |

712317-18-5 |

Source

|

| Record name | Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50529014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine oxalate](/img/structure/B1356330.png)

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)

![5-[2-(2,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356369.png)